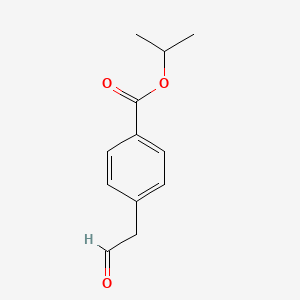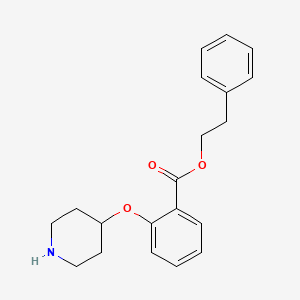
Isopropyl 4-(2-oxoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O3. It is characterized by its aromatic ester structure, which includes an isopropyl group, a benzoate group, and an oxoethyl substituent. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-oxoethyl)benzoic acid and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipases can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-(2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be oxidized to form carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Reduction: 4-(2-hydroxyethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Isopropyl 4-(2-oxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxoethyl group may also participate in redox reactions, influencing cellular pathways and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(2-oxoethyl)benzoate
- Methyl 4-(2-oxoethyl)benzoate
- Propyl 4-(2-oxoethyl)benzoate
Uniqueness
Isopropyl 4-(2-oxoethyl)benzoate is unique due to its specific isopropyl group, which imparts distinct physicochemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
propan-2-yl 4-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
URBFWBLLUWNWTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)




![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)


![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)


